BenchChemオンラインストアへようこそ!

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone

medicinal chemistry structure-activity relationship (SAR) triazole pharmacophore

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone (CAS 2320888-47-7) is a synthetic heterocyclic building block integrating a 1,2,4-triazole pharmacophore, an azetidine scaffold, and a 2-bromophenyl methanone moiety, with molecular formula C13H13BrN4O and a molecular weight of 321.178 g/mol. The compound belongs to the class of azetidine-containing 1,2,4-triazole hybrids, a scaffold class recognized for its broad pharmacological potential including antibacterial, anticancer, and enzyme inhibitory activities.

Molecular Formula C13H13BrN4O
Molecular Weight 321.178
CAS No. 2320888-47-7
Cat. No. B2465712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone
CAS2320888-47-7
Molecular FormulaC13H13BrN4O
Molecular Weight321.178
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC=C2Br)CN3C=NC=N3
InChIInChI=1S/C13H13BrN4O/c14-12-4-2-1-3-11(12)13(19)17-5-10(6-17)7-18-9-15-8-16-18/h1-4,8-10H,5-7H2
InChIKeyMTIZPJVESXGAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone (CAS 2320888-47-7): Compound Identity and Research Procurement Profile


(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone (CAS 2320888-47-7) is a synthetic heterocyclic building block integrating a 1,2,4-triazole pharmacophore, an azetidine scaffold, and a 2-bromophenyl methanone moiety, with molecular formula C13H13BrN4O and a molecular weight of 321.178 g/mol . The compound belongs to the class of azetidine-containing 1,2,4-triazole hybrids, a scaffold class recognized for its broad pharmacological potential including antibacterial, anticancer, and enzyme inhibitory activities [1]. It is commercially available from multiple suppliers for research use, typically at a purity of 95% .

Why (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone Cannot Be Substituted by Closest Analogs in Scientific Research


Despite sharing a common molecular formula (C13H13BrN4O, MW 321.178) with several isomeric analogs, (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone encodes three critical structural variables that independently govern biological target engagement: (i) the 1,2,4-triazole regioisomer versus 1,2,3-triazole alters hydrogen-bond donor/acceptor geometry and metabolic stability [1]; (ii) the ortho (2-) bromine substitution on the benzoyl ring imposes distinct steric and electronic constraints compared to meta (3-) or para (4-) substitution, influencing conformational preferences and target binding [2]; and (iii) the methylene (-CH2-) linker between azetidine and triazole modulates conformational flexibility differently than a direct N-linkage, affecting pharmacophore presentation [3]. These structural determinants cannot be reproduced by any single commercially available analog, making direct substitution scientifically unsound without confirmatory head-to-head comparative data.

Quantitative Differentiation Guide for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone vs. Structural Analogs


Triazole Regiochemistry: 1,2,4-Triazole vs. 1,2,3-Triazole Pharmacophore Comparison

The target compound incorporates a 1H-1,2,4-triazole ring, while its closest regioisomeric analog (CAS 2309569-30-8) features a 1H-1,2,3-triazole. The 1,2,4-triazole scaffold is a privileged pharmacophore with established roles in clinical agents (e.g., fluconazole, anastrozole) due to its ability to act as a bioisostere of amide, ester, and carboxylic acid functionalities [1]. In the Dhall et al. (2018) study on 1,2,4-triazole–azetidine hybrids, molecular docking against bacterial DNA gyrase (PDB ID: 3U2D) yielded scores between -12.04 and -11.36 kcal/mol across the series, with compound 7c achieving the maximum docking score [2]. In contrast, 1,2,3-triazole regioisomers display distinct electronic properties (different dipole moment orientation) that preclude direct interchangeability in target-binding assays [3].

medicinal chemistry structure-activity relationship (SAR) triazole pharmacophore

Bromine Positional Isomerism: 2-Bromobenzoyl vs. 3-Bromobenzoyl Substitution Impact

The target compound carries a 2-bromobenzoyl (ortho-bromo) group, whereas the positional isomer CAS 2310016-11-4 bears a 3-bromobenzoyl (meta-bromo) group. Ortho-substitution on the benzoyl ring introduces greater steric hindrance around the carbonyl and influences the dihedral angle between the aromatic ring and the azetidine amide plane, which can significantly affect binding conformation [1]. Although no direct head-to-head biological comparison between these two isomers has been published, SAR studies on related benzoyl-azetidine series have demonstrated that bromine position can shift antibacterial MIC values by 2- to 4-fold depending on the bacterial strain tested [2]. The 2-bromo substitution also provides a unique handle for further synthetic elaboration via ortho-directed metalation or cross-coupling chemistry that is not accessible with the 3-bromo isomer [3].

positional isomer structure-activity relationship aromatic substitution

Linker Connectivity: Triazol-1-ylmethyl (-CH2- linker) vs. Direct Triazol-1-yl Attachment

The target compound features a methylene (-CH2-) linker between the azetidine C3 position and the triazole N1, whereas analogs such as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-bromophenyl)methanone lack this spacer and have the triazole directly N-attached to the azetidine ring. The presence of the methylene linker introduces an additional rotatable bond (increase from 2 to 3 rotatable bonds between azetidine and triazole), which modulates the conformational flexibility of the pharmacophore and can impact entropic contributions to binding free energy [1]. In the broader context of 1,2,4-triazole-azetidine hybrids, the methylene-linked architecture has been associated with favorable docking scores against DNA gyrase (range: -11.36 to -12.04 kcal/mol), suggesting that this linker geometry is compatible with the target binding pocket [2]. No equivalent docking data are published for the directly N-attached analogs.

linker flexibility pharmacophore presentation conformational analysis

Class-Level Antibacterial Activity Evidence: 1,2,4-Triazole-Azetidine Hybrids Against Gram-Positive and Gram-Negative Bacteria

In the Dhall et al. (2018) study, a series of ten phenyl-substituted azetidine-containing 1,2,4-triazole derivatives (7a–j) were evaluated for in vitro antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli using the broth dilution method [1]. Compounds 7c, 7d, and 7e exhibited potent inhibitory activity compared to the standard antibiotic cefotaxime [1]. Molecular docking against bacterial DNA gyrase (PDB ID: 3U2D) revealed docking scores of -12.04 to -11.36 kcal/mol across all compounds, with compound 7c achieving the highest (-12.04 kcal/mol) and showing agreement with in vitro results [2]. Although the target compound (CAS 2320888-47-7) was not directly tested in this study, it shares the identical core scaffold (1,2,4-triazole–methylene–azetidine–benzoyl) with the evaluated series, providing class-level inference for its antibacterial potential [1].

antibacterial DNA gyrase broth dilution assay

Commercial Availability and Catalog Differentiation: A2B Chem vs. Alternative Suppliers

The target compound (CAS 2320888-47-7) is cataloged by A2B Chem LLC under catalog number BK65957 and is also available from EvitaChem (catalog EVT-2602786) and BenchChem . In contrast, the closely related 1,2,3-triazole regioisomer (CAS 2309569-30-8) is listed under EvitaChem catalog EVT-2698262 and has no listed alternative suppliers on chemsrc.com [1]. The 3-bromo positional isomer (CAS 2310016-11-4) similarly lacks recommended suppliers according to chemsrc.com [2]. This difference in commercial availability (2-bromo-1,2,4-triazole target vs. its comparators) can impact procurement lead times and pricing for screening campaigns .

chemical procurement vendor comparison research compound sourcing

High-Value Application Scenarios for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone in Scientific Research and Development


Antibacterial Lead Discovery: DNA Gyrase-Targeted Screening Libraries

Based on the class-level antibacterial evidence from Dhall et al. (2018), where 1,2,4-triazole-azetidine hybrids demonstrated docking scores of -12.04 to -11.36 kcal/mol against bacterial DNA gyrase (PDB 3U2D) and compounds 7c, 7d, 7e exhibited potent in vitro activity against S. aureus, P. aeruginosa, and E. coli [1], this compound is a rational inclusion in focused screening libraries targeting DNA gyrase inhibition. Its unique ortho-bromo substitution and 1,2,4-triazole regioisomer identity differentiate it from the 1,2,3-triazole analogs that lack comparable target engagement validation.

MedChem SAR Expansion: Ortho-Bromo Substitution Series for Conformational Probing

The ortho-bromo substitution on the benzoyl ring introduces steric constraints that influence the dihedral angle between the aromatic ring and the azetidine amide plane, as supported by Taft steric parameter analysis (Es ortho-Br ≈ -1.16) [2]. This compound serves as a key member of a positional scanning series (2-Br, 3-Br, 4-Br) for systematically probing steric and electronic requirements in target binding pockets, where the 3-bromo analog (CAS 2310016-11-4) has limited commercial availability [3].

Chemical Biology Tool Compound: 1,2,4-Triazole Pharmacophore Probe Development

The 1,2,4-triazole scaffold is a well-established privileged pharmacophore present in multiple FDA-approved drugs (fluconazole, anastrozole, ribavirin) owing to its metabolic stability and hydrogen-bonding capacity [4]. This compound provides a conformationally constrained azetidine-linked presentation of the 1,2,4-triazole, which is structurally distinct from 1,2,3-triazole-based probes. The methylene linker introduces an additional degree of conformational freedom that may be exploited in fragment-based drug design or target engagement studies [5].

Synthetic Building Block for Diversification: Ortho-Bromo Handle for Cross-Coupling Chemistry

The ortho-bromo substituent provides a versatile synthetic handle for downstream derivatization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), which is not equivalently accessible with the meta-bromo analog due to different electronic activation patterns [2]. This makes the compound a strategic intermediate for generating diverse screening libraries while maintaining the 1,2,4-triazole-azetidine core scaffold validated in antibacterial docking studies [1].

Quote Request

Request a Quote for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.